(1-hydroxy-2-methylpropyl)phosphonic acid (1-hydroxy-2-methylpropyl)phosphonic acid
Brand Name: Vulcanchem
CAS No.: 63694-18-8
VCID: VC11582704
InChI: InChI=1S/C4H11O4P/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H2,6,7,8)
SMILES:
Molecular Formula: C4H11O4P
Molecular Weight: 154.10 g/mol

(1-hydroxy-2-methylpropyl)phosphonic acid

CAS No.: 63694-18-8

Cat. No.: VC11582704

Molecular Formula: C4H11O4P

Molecular Weight: 154.10 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1-hydroxy-2-methylpropyl)phosphonic acid - 63694-18-8

Specification

CAS No. 63694-18-8
Molecular Formula C4H11O4P
Molecular Weight 154.10 g/mol
IUPAC Name (1-hydroxy-2-methylpropyl)phosphonic acid
Standard InChI InChI=1S/C4H11O4P/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H2,6,7,8)
Standard InChI Key NCSVFERDDBHVCB-UHFFFAOYSA-N
Canonical SMILES CC(C)C(O)P(=O)(O)O

Introduction

Structural and Chemical Properties

(1-Hydroxy-2-methylpropyl)phosphonic acid belongs to the class of α-hydroxyphosphonic acids, characterized by a hydroxyl group adjacent to the phosphonic acid moiety. The compound’s IUPAC name derives from its 2-methylpropyl backbone, which introduces steric effects that influence its reactivity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₄H₁₁O₄P
Molecular Weight154.10 g/mol
Purity (Commercial)≥95%
SolubilityWater-soluble

The phosphonic acid group (PO(OH)2-\text{PO(OH)}_2) confers high polarity, enabling interactions with metal ions and biological targets. Its branched alkyl chain enhances stability against enzymatic degradation compared to linear analogs .

Synthesis and Production

One-Pot Carboxylic Acid Conversion

A scalable approach involves converting carboxylic acids to 1-hydroxy-1,1-bis(phosphonic acid)s via a one-pot reaction. While this method primarily yields bis-phosphonates (e.g., alendronate), modifications could adapt it for mono-phosphonates like (1-hydroxy-2-methylpropyl)phosphonic acid. Reported yields for bis-phosphonates range from 50–85%, with no need for protective groups .

Hydroxyalkyl Phosphonate Hydrolysis

Patent US10246474B2 describes hydrolyzing hydroxyalkyl phosphonate esters using ion-exchange resins. For example, reacting 2-methylpropyl-1,2-epoxide with phosphorous acid under acidic conditions could yield the target compound after purification .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits notable inhibition against FosM, a fosfomycin-resistance enzyme in bacteria. At 5 mM concentration, it reduces FosM’s apparent kcatk_{\text{cat}} to 3.4 s⁻¹, suggesting competitive binding to the active site. This aligns with broader trends of phosphonates mimicking phosphate esters in enzymatic reactions.

Applications in Research and Industry

ApplicationDescription
AgricultureChelates micronutrients in soil; potential herbicide adjuvant.
PharmaceuticalsProdrug candidate for enzyme inhibitors (e.g., enolase) .
Materials ScienceFunctionalizes surfaces for corrosion resistance .

Comparative Analysis with Related Compounds

CompoundStructureKey Difference
AlendronateBis-phosphonateDual phosphonate groups enhance bone affinity .
FosfomycinEpoxy-phosphonateBroader-spectrum antibacterial activity.

Recent Developments and Future Directions

Recent patents highlight innovations in phosphonate synthesis, such as stereoselective hydrolysis (US10246474B2) . Additionally, prodrug strategies for phosphonates—like McGuigan promoiety attachment—could enhance (1-hydroxy-2-methylpropyl)phosphonic acid’s bioavailability . Future research should prioritize:

  • In vivo toxicity profiling.

  • Structure-activity relationship (SAR) studies.

  • Scale-up synthesis protocols.

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